molecular formula C10H15BrN2O2 B14462017 1,2-Dimethyl-5-hydroxypyridinium bromide dimethylcarbamate (ester) CAS No. 67479-02-1

1,2-Dimethyl-5-hydroxypyridinium bromide dimethylcarbamate (ester)

Cat. No.: B14462017
CAS No.: 67479-02-1
M. Wt: 275.14 g/mol
InChI Key: SIKCQDLRACDUGT-UHFFFAOYSA-M
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Description

1,2-Dimethyl-5-hydroxypyridinium bromide dimethylcarbamate (ester) is a chemical compound with the molecular formula C10H15BrN2O2 and a molecular weight of 275.1423 . This compound is known for its unique structure, which includes a pyridinium ring substituted with dimethyl and hydroxyl groups, and a dimethylcarbamate ester moiety. It has applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Dimethyl-5-hydroxypyridinium bromide dimethylcarbamate (ester) can be synthesized through a series of chemical reactions involving the pyridinium ring. One common method involves the reaction of 1,2-dimethyl-5-hydroxypyridine with bromine to form the bromide salt. This is followed by the esterification of the hydroxyl group with dimethylcarbamate under acidic conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

1,2-Dimethyl-5-hydroxypyridinium bromide dimethylcarbamate (ester) undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The ester moiety can be reduced to form alcohols.

    Substitution: The bromide ion can be substituted with other nucleophiles, such as chloride or iodide.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium chloride (NaCl) or sodium iodide (NaI) are used under appropriate conditions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted pyridinium salts.

Scientific Research Applications

1,2-Dimethyl-5-hydroxypyridinium bromide dimethylcarbamate (ester) has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,2-Dimethyl-5-hydroxypyridinium bromide dimethylcarbamate (ester) involves its interaction with molecular targets such as cholinesterase enzymes. By inhibiting these enzymes, the compound increases the levels of acetylcholine in the synaptic cleft, leading to enhanced neurotransmission . This mechanism is similar to that of other cholinesterase inhibitors like pyridostigmine .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2-Dimethyl-5-hydroxypyridinium bromide dimethylcarbamate (ester) is unique due to its specific substitution pattern on the pyridinium ring and the presence of the dimethylcarbamate ester moiety. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

67479-02-1

Molecular Formula

C10H15BrN2O2

Molecular Weight

275.14 g/mol

IUPAC Name

(1,6-dimethylpyridin-1-ium-3-yl) N,N-dimethylcarbamate;bromide

InChI

InChI=1S/C10H15N2O2.BrH/c1-8-5-6-9(7-12(8)4)14-10(13)11(2)3;/h5-7H,1-4H3;1H/q+1;/p-1

InChI Key

SIKCQDLRACDUGT-UHFFFAOYSA-M

Canonical SMILES

CC1=[N+](C=C(C=C1)OC(=O)N(C)C)C.[Br-]

Origin of Product

United States

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